N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with methoxyphenyl, morpholino, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require the use of organoboron reagents, palladium catalysts, and appropriate reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine include other triazine derivatives with different substituents. Examples include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity .
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-morpholin-4-yl-4-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-31-17-8-6-16(7-9-17)26-19-27-18(28-20(29-19)30-10-12-32-13-11-30)25-15-4-2-14(3-5-15)21(22,23)24/h2-9H,10-13H2,1H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAWFXRYSWJWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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